molecular formula C16H12BrN5O2 B2406677 (3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324506-40-2

(3-Bromophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2406677
CAS No.: 1324506-40-2
M. Wt: 386.209
InChI Key: JTUFHTLMIOULTI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromophenyl group, a pyrimidinyl group, an oxadiazolyl group, and an azetidinyl group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The bromophenyl group is likely to be planar due to the conjugated system of the phenyl ring. The pyrimidinyl and oxadiazolyl groups introduce additional nitrogen and oxygen atoms into the structure, which could form hydrogen bonds and impact the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the bromine atom on the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction. The azetidinyl group, a type of beta-lactam, could undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen and oxygen atoms could increase its polarity and potentially its solubility in water.

Scientific Research Applications

Synthesis and Imaging Agents

  • Synthesis of PET Agents for Parkinson's Disease : A study detailed the synthesis of a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, using a related compound to improve understanding of the disease's molecular mechanisms (Min Wang et al., 2017).

Biological Evaluation and Carbonic Anhydrase Inhibition

  • Carbonic Anhydrase Inhibitors : Research on bromophenol derivatives, including a study of novel compounds for their inhibitory effects on carbonic anhydrase enzymes, suggests potential therapeutic applications in conditions where enzyme inhibition is beneficial (Yusuf Akbaba et al., 2013).

Optical Properties and Material Applications

  • Low-Cost Emitters with Large Stokes' Shift : A study synthesized derivatives with remarkable Stokes' shift and quantum yields, indicating potential applications in low-cost luminescent materials (G. Volpi et al., 2017).

Antimicrobial and Anticancer Agents

  • Antimicrobial and Anticancer Activity : Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant antimicrobial and higher anticancer activity, indicating the potential for developing new therapeutic agents (H. Hafez et al., 2016).

Drug Formulation and Stability

  • Improving In Vivo Exposure of Poorly Soluble Compounds : Research on the development of a formulation for early toxicology studies of a poorly water-soluble compound highlights the importance of formulation science in enhancing drug bioavailability (Lori Burton et al., 2012).

Metabolism and Bioactivation Studies

  • Glutathione S-transferase–Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine : A study on AZD1979, a compound designed for obesity treatment, revealed insights into its metabolism, specifically the formation of glutathione-related metabolites without prior bioactivation, which could inform the development of drugs with improved safety profiles (Xue-Qing Li et al., 2019).

Future Directions

The potential applications of this compound would likely depend on its biological activity. It could be of interest in medicinal chemistry for the development of new pharmaceuticals, particularly if it shows activity against relevant biological targets .

Properties

IUPAC Name

(3-bromophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O2/c17-12-4-1-3-10(7-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-5-2-6-19-13/h1-7,11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFHTLMIOULTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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